Hydroxy-PEG4-methyl acetate
Overview
Description
Hydroxy-PEG4-methyl acetate is a polyethylene glycol (PEG)-based linker compound utilized in the synthesis of proteolysis-targeting chimeras (PROTACs). It is known for its ability to enhance the solubility and stability of the molecules it is attached to, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
Hydroxy-PEG4-methyl acetate, also known as Hydroxy-PEG4-CH2CO2Me, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
The compound works by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This interaction results in the selective degradation of target proteins .
Biochemical Pathways
The compound affects the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, this compound can selectively degrade target proteins .
Pharmacokinetics
The compound is known to be soluble , which could potentially impact its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target proteins involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG4-methyl acetate plays a crucial role in biochemical reactions as a linker in PROTAC synthesis. It interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. Specifically, this compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein of interest . This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating protein levels within the cell.
Cellular Effects
This compound influences various cellular processes by mediating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the levels of target proteins. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis . Additionally, this compound may impact cellular functions such as cell cycle regulation and DNA repair by modulating the stability of key regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. This compound facilitates the binding of the target protein to the E3 ubiquitin ligase, leading to the ubiquitination of the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, resulting in the selective removal of the target protein from the cell. This process can inhibit or activate specific cellular pathways depending on the function of the degraded protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can maintain its effectiveness in degrading target proteins for several months when stored properly. Degradation products may accumulate over time, potentially affecting its activity and specificity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively degrade target proteins without causing significant toxicity . Higher doses may lead to adverse effects such as off-target protein degradation and toxicity. Studies have shown that there is a threshold dose above which the compound’s efficacy plateaus and toxicity increases. Careful dosage optimization is essential to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as E3 ubiquitin ligases and proteasomes to facilitate the ubiquitination and degradation of target proteins This compound may also affect metabolic flux and metabolite levels by regulating the stability of enzymes and other proteins involved in metabolic processes
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. This compound can localize to specific cellular compartments, where it exerts its effects on target proteins . The distribution of this compound may be influenced by factors such as cell type, tissue architecture, and the presence of specific transporters. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the localization of this compound to the cytoplasm or nucleus can determine its ability to degrade cytoplasmic or nuclear proteins, respectively. The subcellular localization of this compound is an important factor in its overall efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-methyl acetate can be synthesized through a series of nucleophilic substitution reactions. One common method involves the reaction of PEG with methyl acetate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as purification and quality control to ensure the compound meets the required standards for scientific research .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG4-methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated product, while reduction may yield a more saturated compound .
Scientific Research Applications
Hydroxy-PEG4-methyl acetate is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and functions.
Medicine: Plays a role in drug delivery systems by enhancing the solubility and stability of therapeutic agents.
Industry: Used in the production of various chemical products and materials
Comparison with Similar Compounds
Hydroxy-PEG4-methyl acetate is unique due to its PEG-based structure, which provides enhanced solubility and stability. Similar compounds include:
Hydroxy-PEG4-acetate: Similar structure but lacks the methyl group.
Hydroxy-PEG4-ethyl acetate: Similar structure but contains an ethyl group instead of a methyl group.
These compounds share similar properties but differ in their specific applications and effectiveness depending on the context of their use.
Properties
IUPAC Name |
methyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h12H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNALYRJLYKSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234743 | |
Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77303-64-1 | |
Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77303-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 14-hydroxy-3,6,9,12-tetraoxatetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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